Diethyl chloromalonate

Description

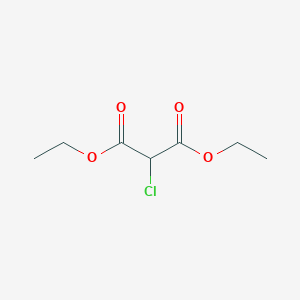

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-chloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCQKMQYZFTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022258 | |

| Record name | Diethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-10-9 | |

| Record name | 1,3-Diethyl 2-chloropropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl chloromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl chloromalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chloromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CHLOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers

CAS Number: 14064-10-9

This guide provides an in-depth overview of diethyl chloromalonate, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. It covers the compound's physicochemical properties, safety and handling, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores the relevance of this compound derivatives in the context of inhibiting critical cellular signaling pathways.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14064-10-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₁ClO₄ | [4] |

| Molecular Weight | 194.61 g/mol | [3][4] |

| Density | 1.204 g/mL at 25 °C | [5][6] |

| Boiling Point | 222 °C at 760 mmHg | [7] |

| Flash Point | >230 °F (>110 °C) | [8][5] |

| Refractive Index | n20/D 1.432 | [8][5][6] |

| Solubility | Slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol; poor solubility in water. | [9] |

| InChI Key | WLWCQKMQYZFTDR-UHFFFAOYSA-N | [4] |

Safety Information:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[1][4][11] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1][11][12]

Hazard Statements: H302, H314, H319, H335, H411[1][11][12]

Precautionary Statements: P261, P273, P280, P305+P351+P338, P310[11]

Synthesis of this compound

The most common method for synthesizing this compound is through the direct chlorination of diethyl malonate. A frequently used chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[2]

Experimental Protocol: Synthesis of a Related Compound, Dimethyl 2-Chloromalonate

While a specific protocol for this compound was not available, the following procedure for the synthesis of the closely related dimethyl 2-chloromalonate provides a representative example of the reaction conditions.

Materials:

-

Dimethyl malonate

-

Sulfuryl chloride

-

Nitrogen gas

-

50-L all-glass reactor

Procedure:

-

Purge a 50-L all-glass reactor with nitrogen and charge it with 20 kg (151.4 mol) of dimethyl malonate at 25 °C.

-

To the stirred contents, add 24.5 kg (181.7 mol) of sulfuryl chloride over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.

-

Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

-

Monitor the reaction progress by gas chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.

-

Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.

-

Unload the liquid dimethyl 2-chloromalonate from the reactor. The product is typically obtained as a yellow-colored liquid.

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to the presence of a reactive chlorine atom at the α-position, which acts as a good leaving group in nucleophilic substitution reactions.[2] This allows for the introduction of various functional groups, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[13][14]

Synthesis of Functionalized 2,3-Dihydrobenzofurans

One notable application of this compound is in the potassium carbonate-catalyzed domino reaction with salicylic (B10762653) aldehyde derivatives to produce highly functionalized 2,3-dihydrobenzofurans.[5] These heterocyclic motifs are present in many pharmacologically active compounds. The reaction sequence often involves Michael alkylation, Mannich alkylation, and aldol (B89426) alkylation.[9]

Precursor to Other Halogenated Malonates

This compound serves as a precursor for the synthesis of other halogenated malonates, such as diethyl fluoromalonate, through nucleophilic halogen exchange (halex) reactions.[2]

Role in the Synthesis of Kinase Inhibitors

Derivatives of this compound are important intermediates in the synthesis of small molecule kinase inhibitors, which are a significant class of anticancer drugs.[8] These inhibitors target signaling pathways involved in cancer cell growth and proliferation.[8]

Relevance to Cellular Signaling Pathways

The utility of this compound in drug development is highlighted by its role in synthesizing compounds that target key cellular signaling pathways implicated in cancer. Small molecule kinase inhibitors developed from its derivatives can modulate the activity of these pathways, thereby hindering cancer progression.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. Kinase inhibitors can be designed to target components of this pathway, such as PI3K or mTOR, to disrupt these cancer-promoting processes.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway is involved in cell division, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is also a hallmark of many cancers. Kinase inhibitors derived from this compound can be developed to target components of this pathway, such as MEK or ERK, to block aberrant signaling.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a wide array of complex molecules with significant biological activity. Its utility in the synthesis of pharmaceutical agents, particularly kinase inhibitors, underscores its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile compound in the development of novel therapeutics.

References

- 1. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Diethyl chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of diethyl chloromalonate, a versatile reagent in organic synthesis. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, detailed experimental protocols, and key reactivity profiles to facilitate its effective application in the laboratory.

Introduction

This compound (CAS No. 14064-10-9) is a halogenated diester that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][2] Its utility stems from the presence of a reactive α-chloro substituent, which makes it an excellent electrophile for nucleophilic substitution reactions.[3] Furthermore, the two ester functionalities can be readily transformed, offering a multitude of synthetic possibilities. This guide aims to consolidate the available technical information on this compound, providing a single point of reference for its physical properties, chemical reactivity, synthesis, and safe handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in various reaction conditions.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClO₄ | [3][4] |

| Molecular Weight | 194.61 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 222 °C at 760 mmHg | [5][6] |

| ~279.11 °C (rough estimate) | [3][7] | |

| Density | 1.204 g/mL at 25 °C | [3][8] |

| Refractive Index (n²⁰/D) | 1.432 | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Vapor Pressure | 0.104 mmHg at 25°C | [7] |

Solubility

This compound exhibits limited solubility in water but is soluble in many common organic solvents.[3]

| Solvent | Solubility | Source(s) |

| Water | Poor | [3] |

| Chloroform | Slightly soluble | [3] |

| Ethyl Acetate | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

-

¹H NMR: Spectra are available for review in public databases such as PubChem.[1]

-

¹³C NMR: Spectral data can be found on platforms like ChemicalBook.[9]

-

Infrared (IR) Spectroscopy: IR spectra are accessible through PubChem and ChemicalBook.[1][10]

-

Mass Spectrometry (MS): GC-MS data is available on PubChem, providing fragmentation patterns for structural elucidation.[1]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom and the versatility of the ester groups.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Domino Reactions

This compound is a valuable substrate in domino reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. For instance, it participates in potassium carbonate-catalyzed domino reactions with salicylic (B10762653) aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans.

Synthesis of Heterocycles

This compound is a key precursor in the synthesis of various heterocyclic systems, which are prevalent in many biologically active molecules.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and purification of this compound, as well as a representative reaction.

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of dimethyl chloromalonate and the chlorination of a related bromomalonate.[2][11]

Reaction: Chlorination of Diethyl Malonate using Sulfuryl Chloride.

Materials:

-

Diethyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Nitrogen gas

-

All-glass reactor with stirring, temperature control, and a dropping funnel

Procedure:

-

Purge a 50-L all-glass reactor with nitrogen and charge it with diethyl malonate (e.g., 20 kg, 124.9 mol) at 25 °C.

-

With stirring, add sulfuryl chloride (e.g., 20.2 kg, 149.8 mol) dropwise over a period of 1 hour, ensuring the batch temperature is maintained below 25 °C.

-

Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

-

Monitor the reaction progress by gas chromatography (GC) until the remaining diethyl malonate is less than 6.0 area %.

-

Once the reaction is complete, cool the mixture to 25 °C and stir for 30 minutes.

-

The crude this compound can be isolated directly from the reactor.

Purification of this compound

Method 1: Fractional Distillation [12]

-

Set up a fractional distillation apparatus suitable for vacuum distillation.

-

Carefully distill the crude this compound under reduced pressure.

-

Collect the fraction boiling at the appropriate temperature and pressure.

Method 2: Silica-Plug Filtration [11]

This method is effective for removing polar impurities.

-

Dissolve the crude this compound in a suitable solvent like ethyl acetate.

-

Prepare a short column (plug) of silica (B1680970) gel in a filtration funnel.

-

Pass the solution of crude product through the silica plug.

-

Wash the plug with additional solvent to ensure complete elution of the product.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

Reaction Protocol: Condensation with Salicylaldehyde (B1680747)

This protocol is based on the kinetic study of the Knoevenagel condensation.[13]

Materials:

-

This compound

-

Salicylaldehyde

-

Secondary amine catalyst (e.g., piperidine)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

In a reaction vessel, dissolve salicylaldehyde (e.g., 20 mmol) and diethylmalonate (e.g., 25 mmol) in toluene (e.g., 10 mL).

-

Add a catalytic amount of a secondary amine (e.g., 5 mmol of piperidine).

-

Heat the reaction mixture to 70 °C with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure, which may include washing with a dilute acid to remove the amine catalyst, followed by an aqueous wash and drying of the organic layer.

-

The product can be purified by column chromatography or crystallization.

Visualizations

Logical Relationship: Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow for this compound.

Experimental Workflow: Condensation with Salicylaldehyde

References

- 1. This compound | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 3. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 14064-10-9 [chemnet.com]

- 6. Diethyl 2-Chloromalonate | 14064-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound [chembk.com]

- 8. This compound 95 14064-10-9 [sigmaaldrich.com]

- 9. This compound(14064-10-9) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(14064-10-9) IR Spectrum [m.chemicalbook.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

Diethyl Chloromalonate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diethyl chloromalonate, a pivotal intermediate in organic synthesis. The document details its chemical structure, molecular weight, physical and chemical properties, and significant applications in the pharmaceutical and agrochemical industries. Furthermore, it includes detailed experimental protocols for its synthesis and use in subsequent reactions, alongside visual representations of key chemical pathways and experimental workflows to support advanced research and development.

Core Compound Information

This compound, with the CAS number 14064-10-9, is a halogenated diester that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1] Its reactivity, attributed to the presence of an alpha-chloro group and two ester functionalities, makes it a valuable reagent for forming new carbon-carbon and carbon-heteroatom bonds.

Structural Formula and Molecular Weight

The chemical structure of this compound is characterized by a central carbon atom bonded to a chlorine atom, a hydrogen atom, and two ethoxycarbonyl groups.

-

SMILES: CCOC(=O)C(Cl)C(=O)OCC[4]

The following diagram illustrates a typical synthesis pathway for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical State | Liquid | [2][4] |

| Color | Clear, colorless | [2] |

| Density | 1.204 g/mL at 25 °C | [2][4][7] |

| Boiling Point | 222 °C (approx.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.432 | [4][7] |

| Solubility | Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol; poor solubility in water. | [2] |

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactive nature allows it to be a precursor for a range of molecular scaffolds.

Pharmaceutical Synthesis

This compound is instrumental in the synthesis of several active pharmaceutical ingredients (APIs) and their intermediates. For instance, it is a known starting material for the synthesis of impurities of Bosentan, which is critical for drug purity and safety assessments.[2][7] It is also used in the synthesis of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID).

The diagram below illustrates a generalized workflow for the application of this compound in the synthesis of a pharmaceutical intermediate.

Agrochemical Synthesis

In the agrochemical industry, this compound is used to create pesticide intermediates with specific biological activities, which are then developed into insecticides and fungicides.[7] The reactive chlorine and ester groups are crucial for constructing the active molecular structures of these agrochemicals.[7]

Quantitative Structure-Activity Relationship (QSAR) Modeling

This compound is also utilized in the development of aquatic toxicity models through Quantitative Structure-Activity Relationship (QSAR) studies.[6][7][] These computational models are essential for predicting the biological activities and toxicities of chemical compounds based on their molecular structures.

The following diagram outlines a typical workflow for a QSAR study.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from Diethyl Bromomalonate

This protocol outlines a method for the synthesis of this compound via halogen exchange.

Materials:

-

Diethyl bromomalonate (98%)

-

N-Chlorosuccinimide (NCS, 99%)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Saturated ammonium (B1175870) chloride solution

-

Water

-

Ethyl acetate

Procedure:

-

Heat the reaction apparatus under a vacuum and then flush with nitrogen.

-

Dissolve 6.9 g (28.2 mmol) of diethyl bromomalonate in 25 mL of anhydrous dimethyl sulfoxide.

-

Add 6.7 g (49.0 mmol) of N-Chlorosuccinimide to the solution.

-

Stir the mixture at room temperature overnight.

-

After the reaction is complete, add 20 mL of saturated ammonium chloride solution and 50 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x appropriate volume).

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the product.

Synthesis of Diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate

This protocol details a reaction where this compound is a key reactant in the synthesis of a carbazole (B46965) derivative.

Materials:

-

Diethyl ester intermediate (from a preceding reaction)

-

p-chloro phenyl hydrazine (B178648)

-

Acetic acid

Procedure:

-

In a suitable reaction vessel, charge the diethyl ester intermediate (10 g, 36.45 mmol) and acetic acid (100 ml).

-

Add p-chloro phenyl hydrazine (5.7 g, 39.4 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture, and the solid product will form.

-

Filter the solid to obtain diethyl-(6-chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonate. The reported yield is 11.33 g (81%).

Safety and Handling

This compound is classified as a corrosive and hazardous substance. It can cause severe skin burns and eye damage and may cause respiratory irritation.[4] It is also toxic to aquatic life.

-

Hazard Statements: H314, H335, H400[4]

-

Precautionary Statements: P261, P271, P273, P280, P303 + P361 + P353, P305 + P351 + P338[4]

-

Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn when handling this chemical.[4]

-

Storage: Store in an inert atmosphere at 2-8°C.[2] It is classified under storage class 8A for combustible corrosive hazardous materials.[4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 氯代丙二酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. This compound | 14064-10-9 [chemicalbook.com]

Synthesis of Diethyl chloromalonate from diethyl malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of diethyl chloromalonate from diethyl malonate, a critical chemical transformation for the production of various pharmaceutical and agrochemical intermediates. This document details established experimental protocols, presents comparative quantitative data for different synthetic methodologies, and illustrates the underlying reaction mechanism. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the malonic ester moiety in the construction of more complex molecular architectures. Its utility stems from the presence of a labile chlorine atom positioned alpha to two electron-withdrawing ester groups, rendering the alpha-carbon susceptible to nucleophilic substitution and enolate formation. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, making this compound a valuable building block in the synthesis of pharmaceuticals, such as barbiturates and anti-inflammatory agents, as well as various pesticides. This guide focuses on the direct chlorination of diethyl malonate, a common and efficient route to this important synthetic intermediate.

Synthetic Methodologies & Quantitative Data

Several methods have been established for the synthesis of this compound from diethyl malonate. The choice of methodology often depends on factors such as scale, available reagents, and desired purity. Below is a summary of the most common methods with their respective quantitative data.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1 | Sulfuryl Chloride (SO₂Cl₂) | Neat | 60-70 | 1 hour | 88 | Not Specified | [1] |

| 2 | N-Chlorosuccinimide (NCS) | Dimethyl sulfoxide (B87167) (DMSO) | 20 | 24 hours | 99.4 | 88 | [2][3] |

| 3 | Magnesium Chloride / HTIB* | Dichloromethane | Microwave Irradiation | 5 minutes | 81 | Not Specified | [4] |

*HTIB: Hypervalent iodine reagent, likely bis(trifluoroacetoxy)iodobenzene or a similar oxidant is used in conjunction with a chloride source. The patent abstract refers to HTIB in the context of the overall process of making a fluorinated derivative, with the chlorination being the first step.[4]

Experimental Protocols

Method 1: Chlorination with Sulfuryl Chloride

This protocol is adapted from a procedure for the synthesis of this compound.[1]

Materials:

-

Diethyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a stirrer and a reflux condenser, add diethyl malonate (1.0 mol).

-

With vigorous stirring, slowly add sulfuryl chloride (1.01 mol) dropwise to the diethyl malonate at a rate that maintains the reaction temperature between 60-70 °C.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

-

After the reaction period, heat the mixture to 160 °C for 20 minutes to drive off any remaining volatile byproducts.[1]

-

The crude this compound can be purified by vacuum distillation.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on a reported synthesis of this compound.[2][3]

Materials:

-

Diethyl malonate

-

N-Chlorosuccinimide (NCS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Stirring apparatus

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve diethyl malonate (1.0 mol) in anhydrous dimethyl sulfoxide.

-

To the stirred solution, add N-chlorosuccinimide (1.1 mol) portion-wise, maintaining the temperature at 20 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, add a saturated ammonium chloride solution and water to the reaction mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

Reaction Mechanism and Workflow

The chlorination of diethyl malonate in the liquid phase with reagents like sulfuryl chloride or N-chlorosuccinimide is generally believed to proceed through an ionic mechanism involving the enol or enolate form of the malonic ester. The acidic nature of the α-hydrogen makes it susceptible to deprotonation or tautomerization to the enol form, which then acts as a nucleophile.

Caption: Proposed ionic mechanism for the chlorination of diethyl malonate.

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate is a well-established and crucial transformation in organic synthesis. This guide has presented several reliable methods, with the choice between them depending on specific laboratory or industrial requirements. The use of sulfuryl chloride offers a high-yielding, solvent-free option, while N-chlorosuccinimide provides an alternative under milder conditions. The provided protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the efficient production of this key synthetic intermediate.

References

- 1. rsc.org [rsc.org]

- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

Diethyl Chloromalonate: A Versatile C3 Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a highly versatile and reactive C3-synthon extensively employed in organic synthesis. Its unique structural features, namely the presence of a labile chlorine atom and two activating ester groups on the same carbon, render it an exceptional building block for the construction of a wide array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Safety Information

This compound is a clear, colorless to light yellow liquid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14064-10-9 | |

| Molecular Formula | C₇H₁₁ClO₄ | |

| Molecular Weight | 194.61 g/mol | |

| Density | 1.204 g/mL at 25 °C | |

| Boiling Point | 279.11 °C (rough estimate) | [2] |

| Refractive Index | n20/D 1.432 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Safety Profile: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the direct chlorination of diethyl malonate using sulfuryl chloride (SO₂Cl₂).[3] This method is scalable and provides the product in good yield and purity.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl malonate

-

Sulfuryl chloride

-

Nitrogen gas

-

-

Procedure:

-

A 50-L glass reactor is purged with nitrogen and charged with diethyl malonate (20 kg, 151.4 mol) at 25 °C.[3]

-

With stirring, sulfuryl chloride (24.5 kg, 181.7 mol) is added over a period of 1 hour, while maintaining the internal temperature below 25 °C.[3]

-

The reaction mixture is then gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.[3]

-

The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to 25 °C. The crude this compound is obtained as a yellow liquid and can be used directly in some applications or purified further.[3]

-

-

Yield and Purity: This procedure can yield up to 98% of crude this compound with a purity of approximately 90% by GC.[3] The main impurities are typically unreacted diethyl malonate and diethyl 2,2-dichloromalonate.

Reactivity and Key Transformations

The synthetic utility of this compound stems from its electrophilic and nucleophilic nature. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. Additionally, the acidic α-proton can be removed by a base to generate a stabilized enolate, which is a potent nucleophile.[4]

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group and can be readily displaced by a variety of nucleophiles.

Phenoxides are excellent nucleophiles for the O-alkylation of this compound, leading to the formation of diethyl aryloxymalonates. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist, Bosentan.[3]

Experimental Protocol: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium hydroxide (B78521)

-

This compound

-

-

Procedure:

-

Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.[3]

-

Sodium hydroxide (67.6 g, 1.692 mol) is added, and the mixture is heated to reflux to azeotropically remove water.[3]

-

After cooling to 65 °C, this compound (321.8 g, 1.93 mol) is added over 30 minutes.[3]

-

The reaction mixture is then heated to reflux and stirred for 3 hours.[3]

-

After cooling to room temperature, the mixture is washed with water and a 1% aqueous sodium hydroxide solution.[3]

-

The organic layer is concentrated to yield the product.[3]

-

-

Yield: This protocol affords diethyl 2-(2-methoxyphenoxy)malonate in approximately 94% yield.[3]

The enolate of diethyl malonate and its derivatives are classic nucleophiles for C-alkylation reactions. While this compound itself is an alkylating agent, its enolate can also participate in reactions. More commonly, other carbon nucleophiles are used to displace the chloride.

Cyclization and Cyclocondensation Reactions

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds.[5][6]

The Knoevenagel condensation of salicylaldehydes with diethyl malonate is a widely used method for the synthesis of 3-carboethoxycoumarins. While this reaction typically uses diethyl malonate, related methodologies can be adapted for this compound.

This compound can react with dinucleophiles like amidines, guanidines, and hydrazines to form various heterocyclic systems. For example, it reacts with methylhydrazine to form an intermediate useful in the synthesis of 1,3,4-triazine derivatives.[7]

Experimental Protocol: Synthesis of Diethyl 2-(2-methylhydrazono)malonate

-

Materials:

-

This compound

-

41% Methylhydrazine solution

-

Toluene

-

Water

-

-

Procedure:

-

Dissolve this compound (9.9 g) in acetonitrile (50 g).[7]

-

Heat the solution to 60 °C.[7]

-

Add 41% methylhydrazine solution (13.3 g) dropwise at 60 °C.[7]

-

Monitor the reaction by GC until the this compound is consumed (typically around 4 hours).[7]

-

After completion, add water and toluene to extract the product.[7]

-

Concentrate the toluene phase to obtain the product as an oil.[7]

-

-

Yield and Purity: This procedure yields approximately 8.3 g (58.6% yield) of the product with a purity of 71.3%.[7]

A notable application of this compound is in domino reactions with salicylic (B10762653) aldehyde derivatives, catalyzed by potassium carbonate, to produce highly functionalized 2,3-dihydrobenzofurans.[2][5] These motifs are present in many pharmacologically active compounds.

Michael Addition

While this compound itself is not a typical Michael donor due to the presence of the chloro group, the related diethyl malonate is a classic Michael donor. The principles of this reaction are fundamental to understanding the reactivity of malonic esters.

Applications in Synthesis

The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[5][8]

Pharmaceutical Synthesis

-

Bosentan: As detailed in the O-alkylation section, a derivative of this compound is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension.[3]

-

Carprofen: Diethyl malonate is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen.[9] The synthetic principles are applicable to reactions involving this compound.

Agrochemical Synthesis

This compound serves as a precursor in the manufacturing of various herbicides, insecticides, and fungicides.[8] The introduction of the malonate moiety is a key step in building the carbon framework of these active ingredients.

Data Presentation

Table 1: Synthesis of this compound

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sulfuryl Chloride | Neat | 40-45 | 4-5 | ~98 (crude) | ~90 (GC) | [3] |

Table 2: O-Alkylation with Phenols

| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Guaiacol | NaOH | Toluene | Reflux | 3 | Diethyl 2-(2-methoxyphenoxy)malonate | 94 | [3] |

Table 3: Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Methylhydrazine | - | Acetonitrile | 60 | 4 | Diethyl 2-(2-methylhydrazono)malonate | 58.6 | [7] |

| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | 70-80 | 4-6 | Ethyl 2-oxo-2H-chromene-3-carboxylate | 79 | [10] |

Mandatory Visualizations

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of complex molecules. Its predictable reactivity, coupled with the commercial availability of the starting materials for its synthesis, ensures its continued importance in the pharmaceutical, agrochemical, and fine chemical industries. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the art of chemical synthesis, enabling the efficient and effective utilization of this powerful C3 building block.

References

- 1. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. lookchem.com [lookchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound | 14064-10-9 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. isca.me [isca.me]

- 10. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Core Reactions of Diethyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate is a versatile and highly reactive reagent in organic synthesis, prized for its role as a key building block in the construction of a wide array of complex molecules.[1] Its utility stems from the presence of a labile chlorine atom positioned at a carbon flanked by two electron-withdrawing ester groups. This structural feature renders the α-carbon highly susceptible to nucleophilic attack and facilitates enolate formation, opening up a diverse range of synthetic transformations.[1] This technical guide provides an in-depth exploration of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2]

Core Reactions and Methodologies

Synthesis of this compound

The direct chlorination of diethyl malonate is a common and efficient method for the preparation of this compound. Reagents such as sulfuryl chloride are frequently employed for this transformation.[3] A closely related procedure for the synthesis of dimethyl 2-chloromalonate provides a detailed experimental protocol that can be adapted for the diethyl ester.

Table 1: Synthesis of Dimethyl 2-Chloromalonate [4]

| Parameter | Value |

| Starting Material | Dimethyl Malonate |

| Reagent | Sulfuryl Chloride |

| Molar Ratio (Reagent:Starting Material) | 1.2:1 |

| Solvent | Neat (No Solvent) |

| Temperature | 40-45 °C |

| Reaction Time | 4-5 hours |

| Yield | 98% |

| Purity (by GC) | 90.3% |

-

A 50-L all-glass reactor is purged with nitrogen and charged with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.

-

To the stirred contents, sulfuryl chloride (24.5 kg, 181.7 mol) is added over a period of 1 hour, maintaining the batch temperature below 25 °C.

-

The reaction mixture is gradually heated to 40-45 °C and maintained at this temperature for 4-5 hours.

-

The reaction progress is monitored by Gas Chromatography (GC), continuing until less than 6.0 area % of dimethyl malonate remains.

-

The reaction mixture is then cooled to 25 °C and stirred for 30 minutes.

-

The resulting liquid dimethyl 2-chloromalonate is unloaded from the reactor. The product is obtained as a yellow-colored liquid.

Note: This protocol for dimethyl 2-chloromalonate serves as a strong template for the synthesis of this compound, with adjustments to molar equivalents based on the different molecular weights.

Malonic Ester Synthesis and Analogs

This compound is a valuable electrophile in reactions with nucleophiles, serving as a malonate synthon. While direct alkylation of this compound is a key application, the classical malonic ester synthesis using diethyl malonate provides a foundational understanding of the reactivity of the malonate core.

Synthesis of Barbiturates and Heterocyclic Compounds

Table 2: Synthesis of Barbituric Acid from Diethyl Malonate [6][7]

| Parameter | Value |

| Starting Materials | Diethyl Malonate, Urea (B33335), Sodium |

| Solvent | Absolute Ethanol (B145695) |

| Base | Sodium Ethoxide (formed in situ) |

| Molar Ratios | 1:1:1 (Malonate:Urea:Sodium) |

| Temperature | 110 °C (Reflux) |

| Reaction Time | 7 hours |

| Yield | 72-78% |

-

In a 2-L round-bottomed flask fitted with a reflux condenser and a calcium chloride guard tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol.

-

To the resulting sodium ethoxide solution, 80 g (0.5 mol) of diethyl malonate is added.

-

A solution of 30 g (0.5 mol) of dry urea in 250 mL of hot (70 °C) absolute ethanol is then added to the mixture.

-

The mixture is shaken well and refluxed for 7 hours in an oil bath heated to 110 °C. A white solid precipitates during the reaction.

-

After completion, 500 mL of hot (50 °C) water is added, followed by acidification with concentrated hydrochloric acid (approx. 45 mL).

-

The clear solution is filtered and cooled overnight in an ice bath.

-

The crystalline product is collected by filtration, washed with cold water, and dried.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8] Diethyl malonate is a common substrate in this reaction, typically catalyzed by a weak base like piperidine (B6355638) or an amine/acid salt.[9]

-

In a round-bottomed flask equipped with a water separator and reflux condenser, place diethyl malonate (0.63 mol), the aldehyde (e.g., benzaldehyde, ~0.63 mol), a catalytic amount of piperidine (2-7 mL), and a suitable solvent like benzene (B151609) (200 mL).

-

The mixture is refluxed vigorously (oil bath at 130-140 °C) until water is no longer collected in the separator.

-

After cooling, the reaction mixture is diluted with more solvent and washed successively with water, dilute acid (e.g., 1 N HCl), and a saturated sodium bicarbonate solution.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

The product is purified by distillation under reduced pressure.

Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition).[10] The enolate of diethyl malonate is a common Michael donor.

-

In a dry flask under an inert atmosphere, a solution of the Michael donor (e.g., diethyl malonate, 2.26 mmol) in a dry solvent (e.g., toluene) is prepared.

-

A base (e.g., sodium ethoxide) is added to generate the enolate.

-

The Michael acceptor (e.g., a chalcone, 1.89 mmol) is added to the enolate solution.

-

The reaction mixture is stirred at a specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC).

-

The reaction is quenched (e.g., with dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Cyclopropanation Reactions

Diethyl malonate is a key reagent in the synthesis of cyclopropane (B1198618) derivatives, often through a double alkylation reaction with a 1,2-dihaloalkane.[6]

Table 3: Synthesis of Cyclopropane-1,1-dicarboxylic Acid from Diethyl Malonate [6]

| Parameter | Value |

| Starting Materials | Diethyl Malonate, 1,2-Dibromoethane (B42909) |

| Base | 50% aq. Sodium Hydroxide (B78521) |

| Phase Transfer Catalyst | Triethylbenzylammonium Chloride |

| Reaction Time | 2 hours |

| Temperature | 25 °C |

| Yield | 66-73% |

-

To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask, 114.0 g (0.5 mol) of triethylbenzylammonium chloride is added at 25 °C.

-

A mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added all at once to the suspension.

-

The reaction mixture is stirred vigorously for 2 hours.

-

The contents are transferred to a larger flask, rinsing with water, and cooled to 15 °C.

-

The mixture is carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.

-

The aqueous layer is extracted with ether, and the combined organic layers are washed, dried, and concentrated to give a residue.

-

The residue is triturated with benzene and filtered to yield the product as white crystals.

Domino Reactions for the Synthesis of 2,3-Dihydrobenzofurans

This compound participates in potassium carbonate-catalyzed domino reactions with salicylic (B10762653) aldehyde derivatives to construct functionalized 2,3-dihydrobenzofurans in moderate to excellent yields.[6][10] This transformation involves a sequence of reactions, such as Michael alkylation, Mannich alkylation, or aldol (B89426) alkylation, in a single pot.[6]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast array of molecular architectures. Its reactivity, governed by the interplay of the chloro- and diester functionalities, enables its participation in a multitude of fundamental transformations. The experimental protocols and reaction pathways detailed in this guide, including those for closely related analogs, provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile intermediate. Further exploration into the nuanced applications of this compound will undoubtedly continue to drive innovation in the chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. K2CO3-promoted domino reactions: construction of functionalized 2,3-dihydrobenzofurans and clofibrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydro-3-hydroxy-2-hydroxylalkylbenzofurans from epoxy aldehydes. One-step syntheses of brosimacutin G, vaginidiol, vaginol, smyrindiol, xanthoarnol, and Avicenol A. Biomimetic syntheses of angelicin and psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 8. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 10. longdom.org [longdom.org]

Spectroscopic Profile of Diethyl Chloromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl chloromalonate, a valuable reagent in organic synthesis. This document collates available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~4.7 | Singlet | 1H | -CHCl- | N/A |

| ~4.3 | Quartet | 4H | -OCH₂CH₃ | ~7.1 |

| ~1.3 | Triplet | 6H | -OCH₂CH₃ | ~7.1 |

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) in a deuterated chloroform (B151607) (CDCl₃) solvent.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester carbonyl) |

| ~65 | -OCH₂CH₃ |

| ~60 | -CHCl- |

| ~14 | -OCH₂CH₃ |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkyl) |

| 1760 | Strong | C=O stretch (ester)[1] |

| ~1250 | Strong | C-O stretch (ester) |

| ~780 | Medium | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

| m/z | Predicted Identity | Relative Intensity |

| 194/196 | [M]⁺ (Molecular ion) | Low (isotope pattern for Cl) |

| 159 | [M - Cl]⁺ | Medium |

| 149 | [M - OCH₂CH₃]⁺ | Medium |

| 121 | [M - COOCH₂CH₃]⁺ | High |

| 76 | [CHCl=C=O]⁺ | Medium |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of related malonic esters.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

-

Tune and match the probe for the specific nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical spectral width: 0-12 ppm.

-

Pulse angle: 30-45°.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-200 ppm.

-

Pulse angle: 45-90°.

-

Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (for a neat liquid sample):

-

Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Sample Holder Assembly: Gently place a second salt plate on top of the first to create a thin liquid film.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Diethyl Chloromalonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Diethyl chloromalonate (CAS No. 14064-10-9). This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. However, its hazardous properties necessitate strict adherence to safety protocols to minimize risks to personnel and the environment. This document outlines the known hazards, provides detailed handling and storage procedures, emergency response measures, and recommendations for personal protective equipment. The information presented is compiled from safety data sheets and chemical databases to ensure a thorough and accurate resource for laboratory and manufacturing settings.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 14064-10-9 |

| Molecular Formula | C₇H₁₁ClO₄ |

| Molecular Weight | 194.61 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.204 g/mL at 25 °C |

| Refractive Index | n20/D 1.432 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Boiling Point | 217-218 °C |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[1] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Environment

Toxicology

Due to the lack of comprehensive toxicological data, it is crucial to handle this compound with the utmost care, assuming it to be highly toxic.

Safe Handling and Storage

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the recommended PPE selection process.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Ground all equipment containing the material to prevent electrostatic discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly closed when not in use.

-

Store away from heat, sparks, and open flames.

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

-

Recommended storage is in a refrigerator at 2-8°C or a freezer at -20°C under an inert atmosphere.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the workflow below.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in compliance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Transportation Information

This compound is regulated for transport.

-

UN Number: 3265

-

Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (this compound)

-

Hazard Class: 8

-

Packing Group: II

Conclusion

This compound is a corrosive and hazardous chemical that requires stringent safety precautions during handling, storage, and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to work safely with this compound. Adherence to the guidelines outlined in this document, in conjunction with site-specific safety protocols and a thorough understanding of the Safety Data Sheet, is paramount to ensuring a safe working environment.

References

Commercial Availability and Suppliers of Diethyl Chloromalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate (CAS No. 14064-10-9) is a pivotal reagent in organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive chloro group and two ester moieties, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, typical product specifications, and its application in synthetic protocols relevant to drug development.

Commercial Landscape and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and large-scale manufacturing needs. These suppliers can be broadly categorized into global laboratory chemical providers and specialized manufacturing companies, primarily located in Asia.

Major Laboratory and Research-Scale Suppliers:

These companies are ideal for sourcing high-purity this compound in quantities suitable for research and development, offering extensive quality control and documentation.

-

Thermo Fisher Scientific: A leading global supplier of scientific research products, offering this compound under its Acros Organics and Thermo Scientific Chemicals brands.[1][2]

-

Sigma-Aldrich (Merck): A major provider of a vast portfolio of chemicals, offering various grades of this compound with detailed specifications and certificates of analysis.[3]

-

Tokyo Chemical Industry (TCI): A specialized manufacturer and distributor of fine and specialty organic chemicals, providing high-purity this compound.[4]

-

Parchem: A supplier of a wide range of specialty chemicals, including this compound.[5]

Potential Large-Scale and Commercial Suppliers:

For bulk quantities required for pilot plant and commercial-scale production, a number of manufacturers, particularly in China, are key sources.

-

Ningbo Inno Pharmchem Co., Ltd.: A supplier based in China offering this compound for various industrial applications.[2]

-

Hangzhou Zhu Yuan Pharmaceutical Technology Co., Ltd.: A Chinese supplier listing this compound as a pharmaceutical intermediate.[6]

-

Shobha Life Sciences: An Indian manufacturer of dimethyl-2-chloromalonate, indicating capabilities in related chemistries.[7]

-

Elchemy: A manufacturer and supplier of diethyl malonate, a key precursor, suggesting potential capabilities in this compound production.[8]

Product Specifications and Quality

The quality of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions and affect the purity of the final product. The most common purity levels offered commercially range from 90% to over 97%.

| Parameter | Typical Specification | Notes |

| CAS Number | 14064-10-9 | - |

| Molecular Formula | C7H11ClO4 | - |

| Molecular Weight | 194.61 g/mol | - |

| Appearance | Colorless to light yellow liquid | - |

| Purity (by GC) | ≥90% to >97% | Purity levels can vary by supplier and grade. Higher purity is essential for pharmaceutical applications to control impurity profiles in the final API. |

| Density | ~1.204 g/mL at 25 °C | [3][6] |

| Refractive Index | ~1.432 at 20 °C | [3] |

| Boiling Point | ~222 °C | [5] |

| Flash Point | >113 °C | [1] |

| Key Impurity | Diethyl 2,2-dichloromalonate | This is a common process-related impurity from the chlorination of diethyl malonate. Its presence can be minimized by controlling reaction conditions.[9] |

| Storage Conditions | 2-8°C, under inert atmosphere | [6] |

Manufacturing Process and Supply Chain Overview

The primary industrial synthesis of this compound involves the chlorination of diethyl malonate. Sulfuryl chloride is a common chlorinating agent used in this process. The control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of the primary impurity, diethyl 2,2-dichloromalonate.[9]

The following diagram illustrates the simplified supply chain and manufacturing process for this compound.

Caption: Simplified supply chain for this compound.

Experimental Protocols for Application in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. Below are representative experimental protocols.

Synthesis of Diethyl 2-(2-methylhydrazono)malonate (Intermediate for 1,3,4-Triazine Derivatives)

This protocol is adapted from a patent describing the synthesis of an intermediate for herbicidal compounds, showcasing a common reaction type for this compound.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of a triazine precursor.

Methodology:

-

Reaction Setup: Dissolve 9.9 g of diethyl 2-chloromalonate in 50 g of acetonitrile in a suitable reaction vessel equipped with a stirrer and condenser.

-

Reaction Execution: Heat the solution to 60 °C.

-

Reagent Addition: Add 13.3 g of 41% methylhydrazine dropwise to the solution while maintaining the temperature at 60 °C and refluxing.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of diethyl 2-chloromalonate is complete (typically <1% remaining). The reaction is expected to be complete within 4 hours.

-

Work-up: Upon completion, add water and toluene (B28343) to the reaction mixture to perform an extraction.

-

Isolation: Separate the toluene phase and concentrate it to yield diethyl 2-(2-methylhydrazono)malonate as an oil.

General Procedure for Synthesis of Dialkyl 2-Aryloxy Malonates (Analogous to Bosentan Intermediate Synthesis)

The synthesis of intermediates for APIs like Bosentan often involves the reaction of a halo-malonate with a phenol (B47542).[9] The following is a general procedure based on a similar synthesis using the dimethyl ester, which is directly applicable to the diethyl analog.[9]

Reaction Workflow:

Caption: Experimental workflow for aryloxy malonate synthesis.

Methodology:

-

Preparation of Phenoxide: Dissolve the substituted phenol (e.g., guaiacol, 1.0 eq) and a suitable base (e.g., sodium hydroxide (B78521), 1.05 eq) in toluene.

-

Water Removal: Heat the mixture to reflux and remove water azeotropically to ensure the formation of the sodium phenoxide.

-

Alkylation: Cool the reaction mixture to approximately 65 °C and add this compound (1.2 eq) dropwise over 30 minutes.

-

Reaction Completion: Heat the mixture back to reflux and maintain for 3 hours, monitoring by TLC or GC.

-

Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with water and a dilute aqueous sodium hydroxide solution to remove unreacted phenol.

-

Isolation: Concentrate the organic phase under reduced pressure to yield the desired diethyl 2-aryloxy malonate.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the pharmaceutical industry. A diverse range of suppliers ensures its availability for both research and large-scale production. For drug development professionals, a thorough understanding of the supplier landscape, product specifications, and key synthetic applications is essential for the successful and efficient development of new therapeutic agents. When sourcing this reagent, particular attention should be paid to the purity profile to mitigate the risk of side reactions and ensure the quality of the final API.

References

- 1. This compound | 14064-10-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 4. This compound 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN101525290B - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 8. nbinno.com [nbinno.com]

- 9. Certificate of Analysis [alphachemika.co]

Methodological & Application

Application Notes: Synthesis of Cyclopropane Derivatives Using Diethyl Chloromalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a highly valuable structural motif in medicinal chemistry and drug development. Their inherent ring strain and unique electronic properties can confer significant advantages to bioactive molecules. Incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to target proteins, increase potency, and modulate the physicochemical properties of a drug candidate. Diethyl chloromalonate is a versatile reagent in organic synthesis, and its application in the formation of functionalized cyclopropanes offers a pathway to novel chemical entities.

This document provides an overview of the synthesis of cyclopropane derivatives utilizing this compound, focusing on the plausible reaction mechanism and providing a generalized experimental protocol.

Reaction Mechanism: Michael-Initiated Ring Closure (MIRC)

The synthesis of cyclopropane derivatives from this compound and α,β-unsaturated carbonyl compounds, such as chalcones, is proposed to proceed via a Michael-Initiated Ring Closure (MIRC) mechanism. This pathway involves two key steps:

-